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molecular formula C9H8BrF3O B093670 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene CAS No. 18800-39-0

1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene

Cat. No. B093670
M. Wt: 269.06 g/mol
InChI Key: NZOCBKYAZHDTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05051440

Procedure details

A solution of NaOH at 33% (17 cc) is added dropwise to a solution of 3-trifluoromethylphenol (2.5) and 1,2-dibromoethane (30.0 g) in deionized water (30 cc). The resulting mixture is kept under refluxing conditions for 7 hours. The reaction mixture is then cooled, the oil formed is separated from the aqueous phase and distilled under a pressure of 15 mm Hg. The fraction within the range of from 118° to ° C. is collected. 26 g of the desired product is obtained.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[F:3][C:4]([F:13])([F:12])[C:5]1[CH:6]=[C:7]([OH:11])[CH:8]=[CH:9][CH:10]=1.[Br:14][CH2:15][CH2:16]Br>O>[Br:14][CH2:15][CH2:16][O:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:5]([C:4]([F:12])([F:13])[F:3])[CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=CC1)O)(F)F
Name
Quantity
30 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled
CUSTOM
Type
CUSTOM
Details
the oil formed
CUSTOM
Type
CUSTOM
Details
is separated from the aqueous phase
DISTILLATION
Type
DISTILLATION
Details
distilled under a pressure of 15 mm Hg
CUSTOM
Type
CUSTOM
Details
of from 118°
CUSTOM
Type
CUSTOM
Details
is collected

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
BrCCOC1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 26 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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